molecular formula C8H6BrN B6250885 3-bromo-4-ethynylaniline CAS No. 1260808-72-7

3-bromo-4-ethynylaniline

Cat. No.: B6250885
CAS No.: 1260808-72-7
M. Wt: 196
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Description

Contextual Significance in Contemporary Organic Synthesis

While direct research on 3-bromo-4-ethynylaniline is not publicly available, the significance of similarly substituted anilines is well-documented. For instance, compounds like 3-bromo-4-methylaniline (B27599) sigmaaldrich.com and 3-bromo-4-ethylaniline (B1291989) chemimpex.comnih.gov are recognized as valuable intermediates. The synthetic utility of these molecules underscores the potential of the aniline (B41778) core in constructing more complex structures.

The synthesis of related compounds, such as 3-ethynyl-4-fluoroaniline (B1315292), has been detailed in patent literature, highlighting the interest in this class of compounds for pharmaceutical applications. google.com The patented method for preparing 3-ethynyl-4-fluoroaniline involves a Sonogashira coupling of a protected acetylene (B1199291) with a brominated precursor, followed by reduction of a nitro group to an aniline. google.com This general strategy could, in principle, be adapted for the synthesis of 3-bromo-4-ethynylaniline, likely starting from a di-halogenated aniline or nitrobenzene (B124822) precursor.

The table below outlines some key physicochemical properties of structurally related compounds, which can offer an inferred profile for the yet-to-be-characterized 3-bromo-4-ethynylaniline.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
3-Bromo-4-methylanilineC₇H₈BrN186.057745-91-7 sigmaaldrich.com
3-Bromo-4-ethylanilineC₈H₁₀BrN200.0852121-36-5 chemimpex.comnih.gov
3-Bromo-4-ethoxyanilineC₈H₁₀BrNO216.08101251-12-1 bldpharm.com
4-Ethynylaniline (B84093)C₈H₇N117.1514235-81-5

This data is compiled from publicly available chemical databases and is intended for comparative purposes.

Overview of Strategic Research Domains

Given the functionalities present in 3-bromo-4-ethynylaniline, its application could be envisioned in several key areas of chemical research.

Medicinal Chemistry: The aniline scaffold is a common feature in many bioactive molecules. The presence of a bromine atom can enhance binding affinity to target proteins through halogen bonding and can also be a site for further derivatization. The ethynyl (B1212043) group is a key component in "click chemistry," a powerful tool for bioconjugation and the synthesis of complex drug candidates. medchemexpress.com For instance, 4-ethynylaniline is utilized as a click chemistry reagent. medchemexpress.com Therefore, 3-bromo-4-ethynylaniline could serve as a versatile building block for the development of novel therapeutics.

Materials Science: Aryl-ethynyl compounds are of significant interest in the field of materials science for the creation of organic semiconductors, conductive polymers, and advanced optical materials. The rigid, linear nature of the ethynyl group can contribute to desirable electronic and photophysical properties. The bromine and amino functionalities would allow for the incorporation of this unit into larger polymeric or supramolecular assemblies. The polymerization of related compounds like 4-ethynylaniline has been explored for the development of novel materials.

The absence of readily available data on 3-bromo-4-ethynylaniline suggests that it remains a novel synthetic target. Its eventual synthesis and characterization would likely open up new avenues for exploration in both medicinal chemistry and materials science, providing a valuable new tool for the creation of functional molecules and materials.

Properties

CAS No.

1260808-72-7

Molecular Formula

C8H6BrN

Molecular Weight

196

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Ethynylaniline and Its Precursors

Bromination Pathways for Aniline (B41778) Derivatives

The introduction of a bromine atom onto an aniline ring is a fundamental transformation in the synthesis of precursors for 3-bromo-4-ethynylaniline. The amino group of aniline is a strong activating group and is ortho-, para-directing. To synthesize the target compound, bromination must occur at the meta-position relative to the amino group. This can be achieved by starting with a pre-functionalized aniline or by carefully controlling the reaction conditions.

A common strategy involves the direct bromination of an appropriately substituted aniline. For instance, starting with 4-ethynylaniline (B84093), direct bromination could potentially install the bromine atom at the desired 3-position, ortho to the amino group and meta to the ethynyl (B1212043) group. The reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent. ketonepharma.com The conditions must be carefully managed to prevent over-bromination or side reactions involving the sensitive ethynyl group.

Alternatively, a precursor like p-toluidine (B81030) can be used. The process involves the bromination of p-acetotoluide (the acetyl-protected form of p-toluidine), followed by hydrolysis to yield 3-bromo-4-aminotoluene. orgsyn.org The methyl group could then, in principle, be converted to the desired ethynyl group through further synthetic steps, although this is a more circuitous route. Another approach involves the diazotization of a substituted aminophenol, followed by a Sandmeyer-type reaction to introduce the bromine atom. google.com

Ethynylation Approaches and Alkynylation Strategies

The introduction of the ethynyl group at the 4-position of the bromoaniline core is a critical step, most commonly achieved via palladium-catalyzed cross-coupling reactions. nih.gov These methods provide a powerful and versatile means of forming carbon-carbon bonds.

The Sonogashira coupling is the most prominent method for the alkynylation of aryl halides. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org

For the synthesis of 3-bromo-4-ethynylaniline, a suitable precursor would be a dihalogenated aniline, such as 3-bromo-4-iodoaniline. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective Sonogashira coupling at the 4-position. The reaction is typically performed with a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), to prevent self-coupling of the terminal alkyne. rsc.org The TMS protecting group can then be easily removed under mild basic conditions (e.g., using K₂CO₃ in methanol) to reveal the terminal alkyne. rsc.org

The general catalytic cycle for a Sonogashira reaction involves two interconnected cycles: one for palladium and one for copper. libretexts.org The palladium cycle includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Aryl HalideAlkyneCatalyst SystemBase/SolventConditionsYieldReference
Aryl IodideTrimethylsilylacetylenePdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%)Et₃N / THFRoom Temp, overnightNot specified rsc.org
3-Iodopyridine1-Phenyl-2-(trimethylsilyl)acetylenePd(OAc)₂ (5 mol%), P(o-tolyl)₃ (10 mol%)NaOAc / DMF100 °C, 15 min (Microwave)Not specified mdpi.org
Aryl BromidesVarious terminal alkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃Amine BaseRoom TempGood organic-chemistry.org

While the Sonogashira coupling is highly effective, variations have been developed to overcome some of its limitations, such as the need for a copper co-catalyst, which can sometimes lead to the formation of undesired homocoupled alkyne byproducts (Glaser coupling).

Copper-free Sonogashira coupling reactions represent a significant advancement. libretexts.org These reactions typically require a palladium catalyst and a base, but no copper salt. The mechanism is believed to proceed through a different pathway where deprotonation of the alkyne may be facilitated by the base or involve the formation of a π-alkyne-palladium complex. libretexts.org

Another approach involves the use of silyl-acetylenes directly in a palladium-catalyzed coupling reaction without a copper co-catalyst, where the silyl (B83357) group is cleaved in situ. mdpi.org This method can be advantageous as it avoids the handling of gaseous and often volatile terminal alkynes. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. mdpi.orgnih.gov

Convergent Synthesis Strategies

In the context of 3-bromo-4-ethynylaniline, a convergent strategy would involve:

Fragment A Synthesis: Preparation of a suitably functionalized bromoaniline, for example, 3-bromo-4-iodoaniline. This can be achieved through multi-step sequences starting from simpler materials like 3-bromoaniline. nih.govchemicalbook.com

Fragment B Synthesis: Preparation of the alkyne component, which could be a protected acetylene (B1199291) like trimethylsilylacetylene.

Fragment Coupling: The final key step is the coupling of Fragment A and Fragment B, typically via a Sonogashira reaction, followed by deprotection to yield the target molecule. nih.gov

This approach maximizes efficiency by allowing for the optimization of the synthesis of each fragment independently before the crucial coupling step. sci-hub.se

Exploration of Catalytic Systems in Synthetic Routes

The success of the synthesis of 3-bromo-4-ethynylaniline is heavily reliant on the performance of the catalytic systems employed, particularly for the C-C bond-forming ethynylation step.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are central to the preparation of 3-bromo-4-ethynylaniline. nih.govnih.gov Palladium is the most common transition metal used for these transformations. nih.gov

The catalytic cycle for these reactions generally follows three fundamental steps: nih.govyoutube.com

Oxidative Addition: The low-valent palladium(0) catalyst reacts with the aryl halide (e.g., 3-bromo-4-iodoaniline), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) complex.

Transmetalation: The organic group from another organometallic reagent (in the case of Sonogashira, a copper acetylide) is transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Variants

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. numberanalytics.com Its utility in synthesizing precursors to 3-bromo-4-ethynylaniline is significant, as it allows for the precise construction of the substituted aromatic core. The reaction is noted for its mild conditions and tolerance of a wide array of functional groups, making it suitable for complex syntheses. numberanalytics.comrsc.org

A plausible strategy involves the coupling of a dihaloaniline precursor, such as 3-bromo-4-iodoaniline, with an ethynylboronate ester. Alternatively, a boronic acid derivative of aniline could be coupled with a suitable bromo-alkyne component. Research has demonstrated the successful Suzuki-Miyaura coupling of unprotected ortho-bromoanilines with various boronic esters, a key transformation that avoids the need for protecting group chemistry. rsc.org This is particularly relevant for synthesizing precursors where an amine is adjacent to a site of coupling. Micellar catalysis, using surfactants like Kolliphor EL in water, has also emerged as an environmentally friendly approach, enabling these couplings to occur at room temperature and under air, sometimes with reaction times as short as 15 minutes. mdpi.comunimib.it

Key Research Findings:

Catalyst Systems: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or pre-catalysts like Pd(dtbpf)Cl₂ are commonly used in conjunction with phosphine (B1218219) ligands. unimib.itnih.gov Electron-poor phosphine ligands can be beneficial in some cases, such as in the deaminative Suzuki coupling of anilines. nih.gov

Reaction Conditions: A base, such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step. rsc.orgmdpi.com Solvents can range from traditional organic solvents like toluene (B28343) to aqueous micellar systems. rsc.orgmdpi.com

Substrate Scope: The reaction is highly versatile, with successful couplings reported for bromoanilines, dibromoanilines, and various thiophene (B33073) and aniline boronic acids. mdpi.comunimib.it The development of methods for unprotected anilines enhances the reaction's efficiency. rsc.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Aniline Derivatives

Aryl HalideBoron ReagentCatalyst SystemBaseSolventYieldReference
2-Bromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂K₂CO₃Kolliphor EL/H₂O98% mdpi.comunimib.it
Aniline (via in situ diazonium salt)p-Fluorophenyl boronic acidPd(OAc)₂ / Tris-(4-trifluoromethylphenyl)phosphine-Butyronitrile69% nih.gov
ortho-Bromoaniline derivativeAlkylboronic esterPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂OGram scale success rsc.org
Buchwald-Hartwig Amination Methodologies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is ideal for synthesizing the aniline moiety itself by coupling an aryl halide with an amine or ammonia (B1221849) equivalent. In the context of 3-bromo-4-ethynylaniline, a key precursor such as a 1,2-dihalo-4-ethynylbenzene could be aminated using this reaction.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have expanded the reaction's scope to include a wide variety of amines and aryl halides. nih.gov

Key Research Findings:

Catalyst and Ligand: A common and effective catalyst system consists of a palladium source like [Pd(allyl)Cl]₂ and a sterically hindered biaryl phosphine ligand such as t-BuXPhos. nih.gov The choice of ligand is critical for achieving high yields and accommodating different amine substrates.

Base and Solvent: Strong bases are typically required, with lithium tert-butoxide (t-BuOLi), sodium tert-butoxide (t-BuONa), and cesium carbonate (Cs₂CO₃) being effective choices. The reaction is often performed in non-polar solvents like toluene. nih.gov

Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, sometimes allowing for lower catalyst loadings. The reaction has been successfully applied to synthesize complex, star-shaped molecules from poly-halogenated aromatic cores, demonstrating its robustness. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

Aryl HalideAmineCatalyst SystemBaseSolventYieldReference
BromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene98% nih.gov
BromobenzenePhenoxazine[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene97% nih.gov
DibromobenzodifuranCarbazole[Pd(allyl)Cl]₂ / t-BuXPhosCs₂CO₃Toluene96% nih.gov
Kumada Coupling Approaches

The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent (organomagnesium halide) and an organic halide to form a carbon-carbon bond. wikipedia.orgorganic-chemistry.org The catalysts are typically based on nickel or palladium. wikipedia.org This method could be applied to synthesize precursors of 3-bromo-4-ethynylaniline by, for example, coupling an ethynyl-magnesium halide with a dihalo-nitrobenzene derivative, which would subsequently be reduced to the aniline.

While newer coupling reactions are often preferred due to the high reactivity and basicity of Grignard reagents (which limits functional group tolerance), the Kumada coupling remains a valuable and cost-effective method, particularly in industrial applications. wikipedia.orgorganic-chemistry.orggoogle.com

Key Research Findings:

Catalysts: Both nickel(II) and palladium(II) complexes are effective catalysts. For coupling aryl halides, nickel chloride (NiCl₂) or palladium complexes with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are common. wikipedia.orgnrochemistry.comwikipedia.org

Reaction Mechanism: The catalytic cycle involves the oxidative addition of the organic halide to the metal center (e.g., Pd(0)), followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Solvents: The reaction is typically carried out in ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, which are necessary for the formation and stability of the Grignard reagent. wikipedia.orggoogle.com Improvements have been found using 2-methyl-tetrahydrofuran, which can reduce side reactions and improve yields. google.com

Table 3: General Parameters for Kumada Coupling Reactions

Organic HalideGrignard ReagentCatalystSolventKey FeatureReference
Aryl or Vinyl HalideAlkyl-MgXNiCl₂(diphosphine)THF or Et₂OFirst catalytic cross-coupling method. wikipedia.orgorganic-chemistry.org
Alkenyl IodideAllyl-MgClPdCl₂(dppf)Et₂OPalladium catalysis offers broader scope and selectivity. nrochemistry.com
3-HalothiopheneAlkyl or Aryl-MgXNi Catalyst2-Methyl-THFImproved yield by minimizing side-products. google.com

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Precursor Synthesis

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the archetypal "click chemistry" reaction, forming a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide (B81097). bohrium.com While not a direct route to an aniline, this reaction is exceptionally useful for creating complex, functionalized precursors. nih.gov A strategy for synthesizing a precursor to 3-bromo-4-ethynylaniline could involve the CuAAC reaction of a starting material like 1-azido-2-bromo-4-iodobenzene (B6188971) with a suitably protected alkyne. The resulting triazole could then serve as a stable scaffold or directing group for further transformations, or be part of a larger molecular framework that is later modified.

This methodology allows for the introduction of a stable heterocyclic ring that can be carried through multiple synthetic steps. Research has shown the synthesis of bromo-substituted triazoles and the use of CuAAC to build complex polyheterocyclic systems, highlighting the reaction's power in precursor development. nih.govnih.gov

Key Research Findings:

Catalysis: The reaction is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like CuSO₄ with a reducing agent (e.g., sodium ascorbate) or used directly as a Cu(I) salt (e.g., CuI). nih.gov Stable alkynylcopper(I) complexes can also serve as efficient catalysts. mdpi.com

Regioselectivity: The copper-catalyzed reaction provides exclusively the 1,4-disubstituted triazole isomer, in contrast to the thermal reaction which gives a mixture of regioisomers. nih.gov

Precursor Strategy: A notable example is the regiodivergent synthesis of 4- and 5-bromo-substituted triazoles using bromo(phosphoryl)ethyne as a precursor, demonstrating how functionalized alkynes can be used to build complex halogenated heterocycles. nih.gov

Table 4: Conditions for CuAAC in the Synthesis of Triazole Precursors

Alkyne ComponentAzide ComponentCatalyst SystemSolventProduct TypeReference
Bromo(phosphoryl)ethyneGeneric Azide (R-N₃)CuIMeOH/H₂O5-Bromo-1,2,3-triazole nih.gov
Functionalized N-propargyl indoleBenzyl AzideCuSO₄·5H₂O / Na-AscorbatetBuOH/H₂OTriazole-indole conjugate nih.gov
1-Ethynylcyclohexan-1-olBenzyl AzideCopper(I) phenylacetylideCH₂Cl₂Substituted 1,2,3-triazole mdpi.com

Metal-Free Synthetic Protocols

In an effort to develop more sustainable and cost-effective synthetic routes, significant research has focused on metal-free reactions. These methods avoid the use of potentially toxic and expensive heavy metal catalysts. Several metal-free protocols are relevant for the synthesis of 3-bromo-4-ethynylaniline and its precursors, targeting the formation of the aniline group, the ethynyl group, or key C-C bonds.

Key Research Findings:

Aniline Synthesis: Metal-free methods for aniline synthesis include the amination of arylboronic acids using hydroxylamine-O-sulfonic acid (HSA) under basic aqueous conditions. acs.org This approach is particularly effective for electron-rich substrates and tolerates halogen substituents. Another method is a three-component reaction of methylvinyl ketones, N-acylpyridinium salts, and amines to produce meta-substituted anilines. rsc.org

Aryl Halide Synthesis: A metal-free, Sandmeyer-type reaction allows for the conversion of anilines into aryl bromides and iodides using halogen sources like bromotrichloromethane (B165885) (BrCCl₃) and an in situ diazotization, providing an alternative to metal-catalyzed processes. nih.gov

Alkyne Synthesis: Terminal alkynes can be synthesized under metal-free conditions via the decarboxylation of alkynoic acids, for example by heating with N,N,N',N'-tetramethylethylenediamine (TMEDA) in DMSO. researchgate.net

C-C Bond Formation: The hydroarylation of alkynes with electron-rich arenes can be achieved using a strong protic acid like trifluoroacetic acid (TFA) without any metal catalyst, forming substituted arylalkenes which could be further functionalized. researchgate.net

Table 5: Overview of Selected Metal-Free Synthetic Protocols

TransformationKey ReagentsSubstratesKey FeatureReference
Aniline SynthesisH₂N-OSO₃H, NaOHArylboronic AcidsDirect amination of boronic acids. acs.org
Aryl Bromide SynthesisNaNO₂, BrCCl₃, HOAcAnilinesMetal-free Sandmeyer-type bromination. nih.gov
Terminal Alkyne SynthesisTMEDA, DMSOAlkynoic AcidsDecarboxylative route to alkynes. researchgate.net
HydroarylationTrifluoroacetic Acid (TFA)Alkynes + ArenesAcid-catalyzed C-C bond formation. researchgate.net
meta-Aniline SynthesisMethylvinyl ketone, N-acylpyridinium salt, AmineEnones, AminesThree-component, diversity-oriented synthesis. rsc.org

Reactivity and Advanced Functionalization of 3 Bromo 4 Ethynylaniline

Transformations Involving the Bromo Moiety

The carbon-bromine bond on the aromatic ring is a key handle for a variety of functionalization reactions, most notably through metal-catalyzed cross-coupling and nucleophilic substitution pathways.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. In the case of 3-bromo-4-ethynylaniline, the bromo substituent serves as an excellent electrophilic partner in these transformations. The regioselectivity of these reactions is generally high, with the catalyst selectively activating the C-Br bond for oxidative addition, leaving the ethynyl (B1212043) and amino groups intact under appropriate conditions.

One of the most common examples is the Suzuki-Miyaura cross-coupling, which pairs the aryl bromide with a boronic acid or ester. This reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C3 position. The choice of catalyst, ligand, and base is crucial for achieving high yields. Arylated coumarins, for instance, have been prepared via site-selective Suzuki-Miyaura cross-coupling reactions of bis(triflates), demonstrating that reactions can proceed with high regioselectivity based on electronic factors. unideb.hu Similarly, studies on other bromo-substituted anilines have shown preferential and regioselective substitution at the bromo position. nih.gov

The table below illustrates potential Suzuki-Miyaura cross-coupling reactions of 3-bromo-4-ethynylaniline with various boronic acids.

Coupling Partner (Ar-B(OH)₂)Catalyst SystemProduct
Phenylboronic acidPd(PPh₃)₄, K₂CO₃3-Phenyl-4-ethynylaniline
4-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄3-(4-Methoxyphenyl)-4-ethynylaniline
Thiophene-2-boronic acidPdCl₂(dppf), Na₂CO₃3-(Thiophen-2-yl)-4-ethynylaniline
Methylboronic acidPd(PPh₃)₄, K₂CO₃3-Methyl-4-ethynylaniline

Nucleophilic aromatic substitution (SNA_r) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This process typically requires the aromatic ring to be electron-deficient, a condition facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.comyoutube.com

For 3-bromo-4-ethynylaniline, the aniline (B41778) moiety (-NH₂) is a strong electron-donating group, which increases the electron density of the aromatic ring. This deactivates the ring towards nucleophilic attack, making the classical addition-elimination SNA_r mechanism generally unfavorable under standard conditions. The ethynyl group is only weakly electron-withdrawing and its meta-position relative to the bromo group provides minimal stabilization for a Meisenheimer complex. Therefore, direct displacement of the bromine by common nucleophiles via this pathway is not a synthetically viable route without modification of the amino group or the use of highly specialized reaction conditions.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com This reaction is typically initiated by a very strong base, such as sodium amide (NaNH₂), which abstracts a proton from the position ortho to the halogen. chemistrysteps.com In 3-bromo-4-ethynylaniline, there are two ortho protons (at C2 and C5). Abstraction of the C5 proton, followed by the elimination of the bromide ion, would generate a 4-ethynyl-2,3-didehydroaniline intermediate.

This benzyne intermediate is a powerful electrophile and will rapidly react with any available nucleophile (such as the amide ion or ammonia (B1221849) in the reaction mixture). The addition can occur at either end of the former triple bond, potentially leading to a mixture of regioisomeric products. This method provides a route to functionalizing the aromatic ring under conditions where the SNA_r addition-elimination mechanism is disfavored.

Transformations Involving the Ethynyl Moiety

The terminal alkyne group is a versatile functional handle, renowned for its participation in cycloaddition reactions and its ability to undergo addition reactions across the carbon-carbon triple bond.

The terminal ethynyl group of 3-bromo-4-ethynylaniline is an ideal substrate for cycloaddition reactions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of "click chemistry". tcichemicals.comorganic-chemistry.org This reaction, first conceptualized by K. B. Sharpless, provides a highly efficient, reliable, and specific method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by joining an alkyne with an azide (B81097). broadpharm.comnih.gov

The reaction is prized for its high yields, mild reaction conditions (often proceeding in aqueous solvents), and broad functional group tolerance, making it a powerful tool in drug discovery, bioconjugation, and materials science. broadpharm.comnih.gov The resulting triazole ring is chemically stable and can act as a rigid linker connecting the aniline core to another molecular fragment. tcichemicals.comnih.gov The modularity of this reaction allows for the rapid assembly of large compound libraries from various azide building blocks. tcichemicals.com

The table below presents hypothetical examples of CuAAC reactions using 3-bromo-4-ethynylaniline.

Azide Partner (R-N₃)Catalyst SystemProduct
Benzyl azideCuSO₄·5H₂O, Sodium Ascorbate3-Bromo-4-(4-(benzyl)-1H-1,2,3-triazol-1-yl)aniline
Azidoacetic acid ethyl esterCuI, DIPEAEthyl 2-(1-(2-bromo-4-aminophenyl)-1H-1,2,3-triazol-4-yl)acetate
1-Azido-3-phenylpropane[Cp*RuCl] complex3-Bromo-4-(5-(3-phenylpropyl)-1H-1,2,3-triazol-1-yl)aniline
3'-Azido-3'-deoxythymidine (AZT)CuSO₄·5H₂O, Sodium AscorbateAZT-triazole-3-bromo-4-ethynylaniline conjugate

Other cycloaddition reactions, such as [4+2] (Diels-Alder) or [4+3] cycloadditions, are also fundamental transformations in organic synthesis. nih.govuchicago.eduyoutube.com While the simple terminal alkyne of 3-bromo-4-ethynylaniline is not a typical dienophile for a standard Diels-Alder reaction, its derivatives can be employed in more complex cycloaddition scenarios.

The carbon-carbon triple bond of the ethynyl group can readily undergo addition reactions.

Hydration: The addition of water across the alkyne, typically catalyzed by a mercury(II) salt (e.g., HgSO₄) in aqueous acid, follows Markovnikov's rule. The initial addition of water forms an enol intermediate, which rapidly tautomerizes to the more stable keto form. For a terminal alkyne like 3-bromo-4-ethynylaniline, this reaction would yield a methyl ketone, resulting in the formation of 1-(4-amino-2-bromophenyl)ethanone.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the alkyne also proceeds across the triple bond. The first addition typically follows Markovnikov's rule, placing the halogen on the more substituted carbon (the one attached to the aromatic ring). The addition of a second equivalent of HX, if desired, would lead to a geminal dihalide. These reactions provide a pathway to convert the alkyne into a vinyl halide or a dihaloalkane, further expanding the synthetic utility of the starting material.

Transformations Involving the Amine Moiety

The primary amine group is a key reactive site, allowing for a variety of functionalization reactions that can modify the molecule's properties or prepare it for subsequent transformations.

The nucleophilic character of the primary amine on the 3-bromo-4-ethynylaniline ring allows for standard acylation and alkylation reactions. These reactions are fundamental in organic synthesis for installing protecting groups or for building more complex molecular structures.

Acylation typically involves the reaction of the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction converts the amine into a more stable and less reactive amide. This is often a crucial step in multi-step syntheses to prevent the amine from interfering with subsequent reactions, for example, at the bromo or ethynyl sites.

Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent. This process can lead to the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. N,N-disubstituted aniline derivatives are important intermediates in materials science, particularly for hole-transporting materials in electronic devices. ossila.com

Table 1: Examples of Potential Acylation and Alkylation Reactions

Reaction Type Reagent Class Example Reagent Product Class
Acylation Acyl Halide Acetyl chloride N-(3-bromo-4-ethynylphenyl)acetamide
Acylation Acid Anhydride Acetic anhydride N-(3-bromo-4-ethynylphenyl)acetamide
Alkylation Alkyl Halide Iodomethane 3-Bromo-4-ethynyl-N-methylaniline

The primary aromatic amine of 3-bromo-4-ethynylaniline can be converted into a highly versatile diazonium salt. This transformation, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures. youtube.com

The resulting arenediazonium salt is a valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide variety of nucleophiles. youtube.com Many of these substitution reactions are catalyzed by copper(I) salts and are collectively known as Sandmeyer reactions. wikipedia.orgorganic-chemistry.org This methodology provides access to a range of functionalities that are otherwise difficult to introduce directly onto the aromatic ring. nih.gov For example, the Sandmeyer reaction can be used to synthesize aryl halides (F, Cl, Br, I), nitriles, and other derivatives. wikipedia.orgorganic-chemistry.org The diazotization of bromo-substituted anilines is a known process used in the synthesis of dyes and other complex molecules. iiste.org

Table 2: Potential Transformations via Diazotization of 3-Bromo-4-ethynylaniline

Reagent(s) Product Functional Group Reaction Name Reference
CuCl -Cl Sandmeyer Reaction wikipedia.orgorganic-chemistry.org
CuBr -Br Sandmeyer Reaction wikipedia.orgorganic-chemistry.org
CuCN -CN Sandmeyer Reaction wikipedia.orgorganic-chemistry.org
H₂O, Δ -OH Hydrolysis organic-chemistry.org
HBF₄ -F Balz-Schiemann Reaction wikipedia.org
KI -I (Not strictly Sandmeyer) organic-chemistry.org

Multi-site Selective Functionalization Strategies

The presence of three distinct reactive centers—the amine, the bromo group, and the terminal alkyne—on the 3-bromo-4-ethynylaniline scaffold presents a significant opportunity for complex molecular engineering through site-selective functionalization. nih.govrsc.org The ability to address each site independently is key to building sophisticated molecules for applications in medicinal chemistry, materials science, and catalysis.

The general strategy involves exploiting the unique reactivity of each group and often employs protecting groups to temporarily mask one or more sites while another is being modified.

Amine Functionalization/Protection: As discussed in section 3.3, the amine can be acylated to form a stable amide. This protects the amine from participating in subsequent reactions and also modifies its electronic influence on the ring. The amide can be hydrolyzed back to the amine at a later stage.

Aryl Bromide Cross-Coupling: The bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. These include:

Suzuki Coupling: Reaction with an organoboron reagent to form a new C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond.

Sonogashira Coupling: Reaction with a terminal alkyne to form a di-alkyne substituted arene.

Alkyne Functionalization: The terminal ethynyl group is also highly versatile and can participate in:

Sonogashira Coupling: Reaction with an aryl or vinyl halide to form a new C-C bond.

Click Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a triazole ring.

Glaser Coupling: Oxidative coupling of two terminal alkynes to form a diyne.

Selective functionalization requires careful selection of catalysts and reaction conditions. For instance, a Sonogashira coupling could theoretically occur at either the bromo- or the ethynyl- position. However, by choosing the appropriate coupling partner (e.g., reacting with an aryl iodide in the presence of a terminal alkyne, or vice versa), the reaction can be directed to the desired site. A plausible multi-step synthesis could involve (i) protection of the amine via acylation, (ii) a Suzuki coupling at the C-Br bond, and finally (iii) a click reaction at the ethynyl group after deprotection of the amine, demonstrating a truly multi-site functionalization strategy.

Table 3: Summary of Reactive Sites and Potential Selective Reactions

Reactive Site Reaction Type Catalyst/Reagents Potential Outcome
Amine (-NH₂) Acylation Acetyl Chloride Amide formation (protection)
Aryl Bromide (-Br) Suzuki Coupling Pd catalyst, Boronic acid C-C bond formation
Aryl Bromide (-Br) Buchwald-Hartwig Pd catalyst, Amine C-N bond formation
Ethynyl (-C≡CH) Sonogashira Coupling Pd/Cu catalyst, Aryl halide C-C bond formation

Applications of 3 Bromo 4 Ethynylaniline in Advanced Chemical Research

Role as a Versatile Organic Building Block

As a building block, 3-bromo-4-ethynylaniline offers multiple reactive sites that can be addressed using a variety of orthogonal chemical strategies. The aniline (B41778) group can undergo reactions typical of primary amines, the bromo-substituent is primed for metal-catalyzed cross-coupling reactions, and the terminal alkyne provides a gateway to further carbon-carbon bond formations and cycloadditions. This multifunctionality allows for its incorporation into a diverse array of more complex molecules bldpharm.com.

The synthesis of complex organic scaffolds and heterocyclic systems is a cornerstone of medicinal chemistry and drug discovery. The aniline moiety is a ubiquitous feature in synthetic chemistry, serving as a precursor for a vast range of more elaborate structures beilstein-journals.orgnih.gov. 3-Bromo-4-ethynylaniline leverages this reactivity, particularly that of its primary amine group, to build intricate heterocyclic cores.

Research has shown that primary amines can be used to construct privileged heterocyclic structures like imidazo[1,2-a]pyridines and 7-azaindoles. researchgate.net For instance, the amine group of an aniline derivative can react with halomucononitriles to form pyridinimine intermediates, which can then undergo further transformations researchgate.net. The subsequent application of cross-coupling reactions, such as the Sonogashira coupling involving the ethynyl (B1212043) group, can lead to the formation of complex azaindole skeletons researchgate.net.

Furthermore, the aniline functional group is known to react with other building blocks, such as 3-bromopropenals, to yield α-bromo enaminones. These enaminones are themselves versatile intermediates used in the synthesis of a wide range of heterocyclic compounds researchgate.net. The presence of the bromo and ethynyl groups on the 3-bromo-4-ethynylaniline scaffold provides additional handles for late-stage functionalization, allowing for the creation of diverse molecular libraries from a common intermediate nih.gov.

Table 1: Reactive Sites of 3-Bromo-4-ethynylaniline in Heterocycle Synthesis

Reactive SiteReagent/Reaction TypeResulting Structure/IntermediatePotential Heterocycle
Amine (-NH₂)HalomucononitrilesPyridinimine7-Azaindole researchgate.net
Amine (-NH₂)3-Bromopropenalsα-Bromo EnaminoneVarious N-heterocycles researchgate.net
Bromo (-Br) / Ethynyl (-C≡CH)Suzuki / Sonogashira CouplingFunctionalized AnilineDecorated Scaffolds researchgate.net

Phosphines are a critical class of ligands in the field of metal-catalyzed reactions, and the development of novel phosphine (B1218219) ligands is essential for advancing catalysis nih.gov. 3-Bromo-4-ethynylaniline serves as a valuable precursor for creating such specialized ligands bldpharm.com. Its structure is well-suited for established C-P bond formation strategies.

The bromo-substituent on the aromatic ring can be exploited in cross-coupling reactions with phosphorus-based nucleophiles, such as secondary phosphines or their borane (B79455) complexes, to introduce a phosphine group directly onto the aromatic core nih.gov. The amine and ethynyl groups can also be chemically modified to incorporate phosphorus-containing moieties, allowing for the synthesis of multidentate ligands. To prevent oxidation during synthesis and purification, these phosphines are often prepared as more stable phosphine-borane complexes nih.gov. The resulting ligands, featuring a rigid aromatic backbone and tunable electronic properties from the aniline and alkyne groups, hold potential for use in a variety of catalytic transformations.

The demand for novel materials for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), has driven the synthesis of highly conjugated organic molecules. 3-Bromo-4-ethynylaniline is classified as a key intermediate in the synthesis of such opto-electronic materials bldpharm.com. Its utility stems from the presence of the bromo and ethynyl groups, which are ideal functionalities for engaging in iterative cross-coupling reactions like Sonogashira, Suzuki, and Stille couplings researchgate.netwhiterose.ac.ukaau.edu.et. These reactions allow for the systematic extension of π-conjugation, a critical factor in tuning the electronic and photophysical properties of a material.

A prime example is the use of alkynyl ligands as building blocks for phosphorescent iridium(III) emitters, which are highly efficient materials used in OLEDs nih.gov. The ethynyl group of 3-bromo-4-ethynylaniline can be deprotonated to form a potent acetylide nucleophile or used directly in coupling reactions to construct the complex ligands required for these emitters nih.gov. By incorporating this building block into larger systems, chemists can create materials with specific donor-acceptor architectures, which are known to be beneficial for applications in organic electronics ias.ac.in.

Contributions to Materials Science and Engineering

In materials science, 3-bromo-4-ethynylaniline provides a molecular platform for creating advanced polymers and functionalized nanomaterials. Its reactive handles allow it to be either polymerized into long-chain conjugated materials or grafted onto the surfaces of nanomaterials to impart new properties.

The compound is an important monomer for the synthesis of specialty polymers, particularly π-conjugated polymers bldpharm.com. These materials are of great interest for their conductive and photophysical properties. The structure of 3-bromo-4-ethynylaniline is perfectly suited for step-growth polymerization through metal-catalyzed cross-coupling reactions.

For example, the bromo and ethynyl groups can react in a head-to-tail fashion via Sonogashira polymerization to produce poly(ethynylaniline) derivatives whiterose.ac.uk. Alternatively, the monomer can be used in co-polymerizations with other functionalized monomers. For instance, Stille or Suzuki coupling can be employed to react the bromo- or an organotin/boronic acid derivative of the monomer with a suitable co-monomer, leading to the formation of donor-acceptor copolymers aau.edu.etrsc.org. These synthetic strategies allow for precise control over the polymer's structure and, consequently, its electronic properties, such as the HOMO/LUMO energy levels and the optical band gap ias.ac.in.

Table 2: Polymerization Methods Utilizing 3-Bromo-4-ethynylaniline

Polymerization MethodParticipating Functional GroupsType of Polymer
Sonogashira CouplingBromo (-Br) and Ethynyl (-C≡CH)Poly(phenylene ethynylene) type
Stille CouplingBromo (-Br) and an organostannane co-monomerπ-conjugated co-polymer rsc.org
Suzuki CouplingBromo (-Br) and a boronic acid co-monomerπ-conjugated co-polymer researchgate.net

The functionalization of nanomaterials like carbon nanotubes (CNTs) and graphene is crucial for improving their solubility, processability, and for integrating them into composite materials or electronic devices. 3-Bromo-4-ethynylaniline offers multiple avenues for the covalent functionalization of these carbon allotropes.

One established method for functionalizing graphene involves the use of diazonium salts nih.gov. The primary amine on 3-bromo-4-ethynylaniline can be readily converted into a diazonium salt in situ. This reactive species can then be grafted onto the graphene surface, forming a stable covalent C-C bond. This process alters the electronic structure of graphene, for example, by opening a bandgap nih.gov.

Another powerful strategy leverages the bromo-substituent. Brominated graphene has been demonstrated to be a versatile platform for further chemical modification nih.govrsc.org. Similarly, the bromo group on 3-bromo-4-ethynylaniline, once attached to a nanomaterial surface, can act as an initiator for surface-initiated atom transfer radical polymerization (ATRP). This would allow for the "grafting-from" of polymer chains, such as poly(methyl methacrylate) (PMMA), directly from the nanomaterial surface nih.govrsc.org. The amine and alkyne groups provide additional sites for secondary functionalization, making this molecule a multifunctional linker for creating complex nanomaterial-based architectures nih.govcolab.ws.

Development of Liquid Crystalline Components

The rigid, linear structure imparted by the ethynyl group, combined with the potential for hydrogen bonding from the amino group and the reactivity of the bromo group, makes 3-bromo-4-ethynylaniline an attractive precursor for the synthesis of liquid crystals. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The design of molecules that exhibit liquid crystalline phases often involves the creation of rod-shaped molecules (calamitic) or banana-shaped (bent-core) molecules that can self-assemble into ordered structures.

Research has shown that Schiff base derivatives, often formed through the condensation of an amine with an aldehyde or ketone, are a prominent class of liquid crystalline compounds. nih.govresearchgate.net The amino group of 3-bromo-4-ethynylaniline can readily participate in such condensation reactions. For instance, the reaction with various substituted benzaldehydes can yield a series of imine-containing molecules. The resulting molecular architecture, featuring a central rigid core composed of benzene (B151609) rings linked by an imine and ethynyl group, is conducive to the formation of mesophases.

The table below summarizes the types of liquid crystal phases observed in related Schiff base systems, illustrating the structure-property relationships that are key in this field.

Compound Type Terminal Group Observed Liquid Crystal Phase
Ester-Schiff Base DerivativesNonyl and Tetradecyl ChainsSmectic A (SmA) researchgate.net
Fluorinated BenzylideneaminesShort Alkyl ChainsNematic nih.gov
Fluorinated BenzylideneaminesLong Alkyl ChainsSmectic A (SmA) nih.gov

Modulation of Electronic and Optical Properties

The ethynyl group in 3-bromo-4-ethynylaniline is a key component for constructing π-conjugated systems. When this molecule is polymerized or incorporated into larger molecular frameworks, the alternating single and multiple bonds create a pathway for the delocalization of electrons, which governs the material's electronic and optical properties.

The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, and it is frequently employed to synthesize conjugated polymers using monomers like 3-bromo-4-ethynylaniline. mdpi.com By reacting the bromo group of one monomer with the ethynyl group of another, long-chain polymers with extended π-conjugation can be created. These polymers are often semiconductors and are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The electronic properties of these polymers, such as the band gap (the energy difference between the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), can be finely tuned. This tuning can be achieved by copolymerizing 3-bromo-4-ethynylaniline with other monomers that have different electron-donating or electron-withdrawing characteristics. For example, the introduction of thiophene (B33073) units into the polymer backbone can alter the electronic structure and, consequently, the material's absorption and emission spectra. rsc.orgrsc.org Research into poly(thienylene phenylene) and other thiophene-based polymers demonstrates how the strategic combination of different aromatic units can control the final properties of the material. rsc.orgnih.gov

Furthermore, the introduction of specific functional groups can modulate the HOMO and LUMO energy levels. For instance, fluorination of a polymer backbone has been shown to lower both HOMO and LUMO levels, which can be beneficial for improving air stability and charge injection/extraction in electronic devices. nih.gov The table below presents data on how the introduction of different structural units can affect the optical band gap of conjugated polymers.

Polymer Type Key Structural Units Effect on Band Gap
Ethynylene-based PolymersFluorene, NaphthothiadiazoleLower band gap compared to thiophene analogue mdpi.comwhiterose.ac.uk
Thiophene-based Polymers3-AlkylthiopheneBand gap can be tuned with different alkyl groups nih.gov
Fluorinated Polythiophenes3-Alkyl-4-fluorothiopheneIonization potential increases without significant change in optical band gap nih.gov

The ability to control these fundamental electronic parameters through synthetic chemistry makes 3-bromo-4-ethynylaniline a critical component in the design of next-generation organic electronic materials.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of complex organic reactions. It allows for the characterization of transition states, intermediates, and products, providing a detailed picture of the reaction pathways. However, the accuracy of DFT calculations can be highly dependent on the chosen functional, and not all functionals provide a balanced description for complex, multi-step reactions. For instance, in studying ambimodal reactions, where a single transition state leads to multiple products, the choice of density functional is critical for correctly predicting the reaction outcome. DFT studies on related halo-aromatic compounds have been used to explore reaction mechanisms such as photocatalytic reduction, demonstrating how the solvent and substrate interact to determine the final product. These studies can, in principle, be applied to 3-bromo-4-ethynylaniline to predict its behavior in various chemical transformations.

Theoretical Prediction of Spectroscopic Signatures for Complex Chemical Systems

While specific theoretical spectroscopic data for 3-bromo-4-ethynylaniline is not readily found, computational methods are routinely used to predict spectroscopic signatures such as NMR, IR, and UV-Vis spectra. These theoretical predictions are invaluable for the identification and characterization of novel compounds and for interpreting experimental data. The accuracy of these predictions is closely tied to the level of theory and the basis set used in the calculations. For complex systems, these theoretical spectra can help to assign experimental signals to specific structural features of the molecule.

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthesis Methodologies

The drive towards environmentally benign chemical manufacturing necessitates the development of "green" synthetic routes for key intermediates like 3-bromo-4-ethynylaniline. Traditional methods for producing functionalized anilines and aryl alkynes often rely on hazardous reagents, stoichiometric metallic reductants, and volatile organic solvents. jddhs.comsci-hub.st Future research will likely pivot towards more sustainable alternatives that align with the principles of green chemistry. mdpi.comrasayanjournal.co.inacademicbooks.dk

Key areas of development include:

Catalytic and Eco-Friendly Reagents: Replacing classical bromination and acetylation reagents, which can be corrosive or hazardous, is a priority. sci-hub.stijtsrd.com For instance, methods using ceric ammonium (B1175870) nitrate-KBr combinations or enzyme-catalyzed reactions are being explored for aromatic bromination. sci-hub.stresearchgate.net Similarly, the reduction of a nitro precursor to the aniline (B41778) can be achieved using greener catalytic hydrogenation methods that avoid heavy metal waste, or through biocatalytic approaches. acs.orgnih.govnih.govworktribe.com

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and environmentally friendly alternative to traditional chemical reductions. nih.govresearchgate.net A potential sustainable route to 3-bromo-4-ethynylaniline could involve the enzymatic reduction of a corresponding nitroaromatic precursor. This chemoenzymatic approach operates under mild conditions (room temperature and pressure) in aqueous media, eliminating the need for high-pressure hydrogen and precious-metal catalysts. acs.orgnih.govnih.gov

Alternative Solvents and Solvent-Free Reactions: A major focus of green chemistry is minimizing or replacing traditional organic solvents with safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com Research into performing the synthesis steps of 3-bromo-4-ethynylaniline under solvent-free conditions or in green solvents could significantly reduce the environmental footprint of its production. mdpi.comnih.gov

Green StrategyTraditional MethodSustainable AlternativeKey Benefits
Reduction Step SnCl₂ or Fe/HCl reduction of nitro groupCatalytic hydrogenation; Biocatalytic reduction using nitroreductases acs.orgresearchgate.netAvoids stoichiometric metal waste; mild reaction conditions; high chemoselectivity. nih.govnih.gov
Bromination Elemental Bromine (Br₂)N-Bromosuccinimide (NBS) with a catalyst; Oxidative bromination (e.g., CAN/LiBr) sci-hub.stacs.orgSafer reagents; in-situ generation of bromine; improved regioselectivity.
Solvent Usage Volatile Organic Solvents (e.g., Toluene (B28343), THF)Water, ionic liquids, supercritical fluids; Solvent-free mechanochemical synthesis jddhs.commdpi.comReduced VOC emissions; improved safety; lower environmental impact.

Exploration of Novel Catalytic Transformations

The bifunctional nature of 3-bromo-4-ethynylaniline, possessing both an aryl bromide and a terminal alkyne, makes it an ideal substrate for a wide range of catalytic cross-coupling reactions. These reactions are foundational for building molecular complexity.

Suzuki-Miyaura and Sonogashira Couplings: The bromine atom is primed for palladium-catalyzed Suzuki-Miyaura coupling reactions with various boronic acids and esters, enabling the introduction of new aryl, alkyl, or vinyl substituents. nih.govresearchgate.net This method is robust and tolerates a wide range of functional groups. nih.gov The terminal ethynyl (B1212043) group is a classic handle for Sonogashira coupling with aryl halides. Furthermore, the concept of "inverse Sonogashira coupling," where the haloalkyne reagent couples with a C-H bond, could be applied using derivatives of 3-bromo-4-ethynylaniline. acs.org

Cascade Reactions: The dual reactivity of the molecule allows for sequential or cascade catalytic processes. For example, a one-pot reaction could involve a Sonogashira coupling at the ethynyl position followed by a Suzuki or Buchwald-Hartwig amination at the bromo position. Such cascade reactions streamline synthesis by reducing the number of intermediate purification steps, saving time and resources.

C-H Activation and Functionalization: Modern catalysis is increasingly focused on the direct functionalization of C-H bonds. Future research could explore the selective activation of the C-H bonds on the aromatic ring of 3-bromo-4-ethynylaniline or its derivatives to install further functionality, bypassing the need for pre-functionalized starting materials.

Haloalkynylation and Cycloadditions: The haloalkyne moiety is a powerful building block in its own right. Metal-catalyzed haloalkynylation reactions, where both the halogen and the alkynyl group are transferred to an unsaturated bond, represent a frontier in synthetic chemistry. nih.gov The ethynyl group can also participate in various cycloaddition reactions to form heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals. acs.org

Reaction TypeReactive SitePotential Coupling PartnerCatalyst System (Example)Resulting Structure
Suzuki-Miyaura Coupling C-BrArylboronic AcidPd(PPh₃)₄ / Base researchgate.netnih.govBiaryl aniline
Sonogashira Coupling C≡C-HAryl IodidePdCl₂(PPh₃)₂ / CuI / BaseDiaryl acetylene (B1199291)
Buchwald-Hartwig Amination C-BrSecondary AminePd(dba)₂ / Ligand / BaseN,N-disubstituted diamine
Heck Coupling C-BrAlkenePd(OAc)₂ / Ligand / BaseAlkenylated aniline
[3+2] Cycloaddition C≡C-HAzide (B81097)Copper(I) saltTriazole-substituted aniline

Design of Advanced Materials with Tunable Properties

The unique electronic and structural features of 3-bromo-4-ethynylaniline make it a promising candidate as a monomer or precursor for advanced functional materials.

Conjugated Polymers: The ethynyl group is a key functional group for polymerization, particularly through coupling reactions, to form conjugated polymers. These materials are known for their semiconductor properties and are used in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aniline and bromo substituents provide sites for tuning the polymer's electronic properties (e.g., bandgap), solubility, and morphology.

Nonlinear Optical (NLO) Materials: Aromatic molecules with donor groups (like the amine) and acceptor systems, linked by a conjugated bridge (like the ethynyl group), are classic designs for NLO materials. researchgate.netresearchgate.net The significant difference in electron density and the potential for charge transfer within the molecule upon excitation suggest that derivatives of 3-bromo-4-ethynylaniline could exhibit strong third-order NLO properties, which are valuable for applications in optical switching and data processing. researchgate.net

Post-Polymerization Functionalization: Polymers synthesized from 3-bromo-4-ethynylaniline would feature pendant bromo groups along the polymer backbone. These groups serve as reactive handles for post-polymerization modification. Using reactions like Suzuki coupling, these sites can be used to graft different functional moieties onto the polymer, allowing for the precise tuning of the final material's properties without needing to synthesize a new monomer for each desired function. This approach offers a modular platform for creating a library of materials with tailored characteristics.

Integration with Flow Chemistry and Automation in Organic Synthesis

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and pharmaceuticals. nih.govsci-hub.se This technology offers enhanced safety, reproducibility, and scalability. polimi.ituc.pt

Improved Synthesis and Safety: Many reactions, such as nitrations or those involving organometallic reagents, are highly exothermic and can be hazardous on a large scale in batch reactors. Flow chemistry, with its high surface-area-to-volume ratio, allows for superior temperature control, minimizing risks. uc.pt The synthesis of 3-bromo-4-ethynylaniline and its subsequent transformations could be made safer and more efficient using flow reactors. nih.gov

Telescoped and Automated Synthesis: Flow systems are modular, allowing multiple reaction steps to be "telescoped" into a continuous sequence without isolating intermediates. nih.govbeilstein-journals.org An automated flow platform could be designed to perform the synthesis of 3-bromo-4-ethynylaniline and then directly feed it into a second reactor for a subsequent cross-coupling reaction. This integration of synthesis and purification steps accelerates the discovery and production of new molecules. uc.ptbeilstein-journals.org

Process Optimization: Flow chemistry enables rapid screening of reaction conditions (temperature, pressure, concentration, catalyst loading) through automated systems. sci-hub.se This allows for the swift identification of optimal conditions for the synthesis and derivatization of 3-bromo-4-ethynylaniline, significantly shortening development timelines compared to batch optimization.

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-4-ethynylaniline with high purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of an aniline precursor. A common approach includes:

Bromination : Introduce bromine at the 3-position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions) .

Ethynylation : Introduce the ethynyl group via Sonogashira coupling, using a palladium catalyst and trimethylsilylacetylene (TMSA) as a protected ethynyl source. Deprotection with TBAF yields the terminal alkyne .
Critical parameters:

  • Temperature control (0–60°C for coupling reactions) .
  • Solvent selection (polar aprotic solvents like DMF or THF enhance reactivity) .
  • Purification via column chromatography or recrystallization to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-4-ethynylaniline?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substituent positions (e.g., bromine’s deshielding effect, ethynyl proton absence due to coupling) .
  • FTIR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 212.0 for C₈H₇BrN) .
  • X-ray Crystallography : Resolve steric effects of bulky substituents if single crystals are obtained .

Q. What are the key stability considerations for storing 3-bromo-4-ethynylaniline?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the ethynyl group .
  • Temperature : Maintain at 0–6°C to slow decomposition .
  • Moisture Control : Use desiccants or inert atmospheres (N₂/Ar) to avoid hydrolysis of the NH₂ group .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl and bromine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : Bromine acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) but deactivating it for electrophilic reactions .
  • Steric Effects : The linear ethynyl group minimizes steric hindrance, facilitating Pd-catalyzed couplings (e.g., Suzuki or Heck reactions). Computational DFT studies can map HOMO/LUMO interactions to predict regioselectivity .

Q. What analytical approaches resolve contradictions in reaction yields when using 3-bromo-4-ethynylaniline as a substrate?

  • Methodological Answer :
  • Control Experiments : Compare yields under varying conditions (e.g., catalyst loading, solvent polarity) to identify optimal parameters .
  • Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., dehalogenation or ethynyl group oxidation) .
  • Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to pinpoint rate-limiting steps .

Q. What strategies mitigate decomposition of the ethynyl group during storage or reactions?

  • Methodological Answer :
  • Protection/Deprotection : Use trimethylsilyl (TMS) groups to stabilize the ethynyl moiety during synthesis; remove with fluoride reagents post-reaction .
  • Low-Temperature Reactions : Conduct reactions at –20°C to suppress radical-mediated alkyne degradation .
  • Additives : Include radical scavengers (e.g., BHT) or copper(I) stabilizers in reaction mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.